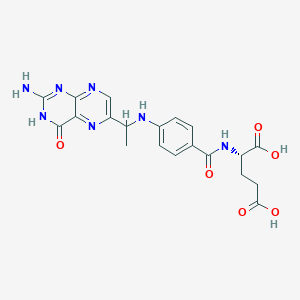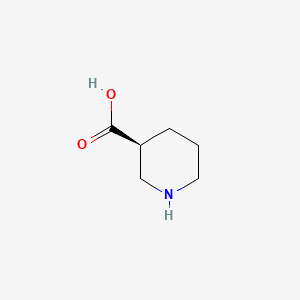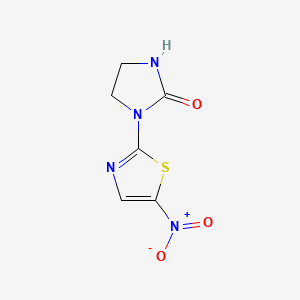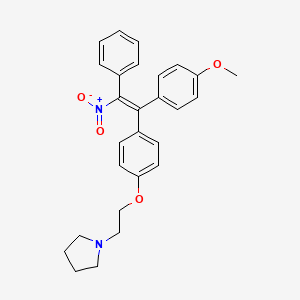
Nitromifene
Descripción general
Descripción
Nitromifene (INN; also known as the citrate salt this compound citrate (USAN), developmental code names CI-628, CN-5518, CN-55945) is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen . It was never marketed . It is a mixture of (E)- and (Z)- isomers that possess similar antiestrogenic activity . The drug was described in 1966 .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .
Physical And Chemical Properties Analysis
This compound has the chemical formula C27H28N2O4 . Its molar mass is 444.531 g·mol −1 .
Aplicaciones Científicas De Investigación
1. Impact on Preovulatory Follicle and Granulosa Cells
Nitromifene citrate, an antiestrogen, has been studied for its effects on the preovulatory follicle and granulosa cells both in vivo and in vitro. It has been observed to induce degeneration within granulosa cells and affect their viability. This suggests a critical role of estrogen and androgens in controlling the viability of granulosa cells and, consequently, the follicle. The granulosa cells in preovulatory follicles appear to be more dependent on estrogen than on androgen (Peluso, Charlesworth, & England-Charlesworth, 2004).
2. Role in Androgen-Dependent Tumor Growth
This compound's role in inhibiting tumor growth, particularly in androgen-dependent mouse tumors like Shionogi carcinoma 115, has been investigated. It was found to impact the tumor weight and interact with the estrogen receptor system in the tumor cells, thereby inhibiting their proliferation (Nohno et al., 1982).
3. Effects on Sexual Behavior and Preference in Male Rats
Research has shown that prenatal exposure to this compound citrate can significantly affect sexual behavior and preference in male rats. It leads to alterations in both male-typical and female-typical behavior patterns, indicating this compound's potential influence on sexual differentiation and preference mechanisms (Matuszczyk & Larsson, 1995).
4. Implications in Postnatal Testicular Secretions
This compound citrate's prenatal exposure was found to impair defeminization and masculinization in adult male rats. This suggests the importance of prenatal estrogen and postnatal testicular secretions in sexual differentiation and behavior. The study underscores the complexity of hormonal interactions in developmental processes (Matuszczyk, Appa, & Larsson, 1997).
5. Breast Cancer Cell Growth Inhibition
This compound has been characterized for its inhibitory effects on the growth of MCF 7 human breast cancer cells. Its metabolites also demonstrate significant interactions, suggesting their contribution to the antiestrogenic effects observed with this compound (Ruenitz, Thompson, & Srivatsan, 1989).
6. Metabolism in Immature Female Rats
The metabolism of this compound in immature female rats, specifically the role of gastrointestinal microflora in its biotransformation, has been studied. The findings provide insights into the drug's metabolic pathways and potential effects of its metabolites (Ruenitz & Bagley, 1986)
Mecanismo De Acción
Propiedades
Número CAS |
10448-84-7 |
|---|---|
Fórmula molecular |
C27H28N2O4 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26+ |
Clave InChI |
MFKMXUFMHOCZHP-CYYJNZCTSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4 |
Apariencia |
Solid powder |
Otros números CAS |
52235-18-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
5863-35-4 ((1:1)-citrate) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




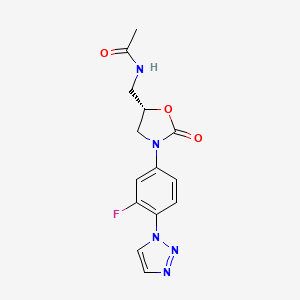

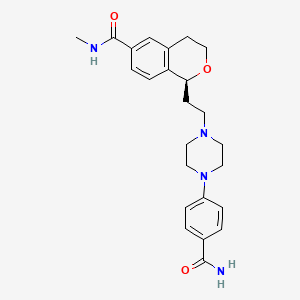
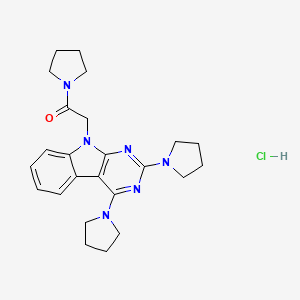

![N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide](/img/structure/B1678932.png)



